4-Amino-5-benzoyl-2-(2-naphthyloxy)-3-thiophenecarbonitrile
Description
Historical Development of Substituted Thiophene Derivatives
Thiophene, a five-membered aromatic heterocycle containing sulfur, was first isolated in 1882 by Viktor Meyer as a benzene contaminant. Early studies revealed its electronic similarity to benzene, enabling analogous substitution reactions while offering enhanced reactivity due to sulfur’s polarizability. The 20th century saw systematic exploration of thiophene derivatives, particularly through the Paal-Knorr synthesis and Gewald reaction, which facilitated the introduction of amino, carbonyl, and cyano groups. For instance, the Gewald reaction, involving ketones, sulfur, and cyanoacetates, became a cornerstone for synthesizing 2-aminothiophene-3-carbonitriles—a class to which 4-amino-5-benzoyl-2-(2-naphthyloxy)-3-thiophenecarbonitrile belongs.
The integration of electron-withdrawing groups (e.g., cyano) and extended aromatic systems (e.g., naphthyloxy) emerged as a strategy to modulate electronic density and steric bulk, enhancing interactions with biological targets. By the 1990s, substituted thiophenes were recognized as key intermediates in pharmaceuticals, exemplified by duloxetine, a serotonin-norepinephrine reuptake inhibitor featuring a naphthyloxy-thiophene core. These developments laid the groundwork for advanced derivatives like the title compound, which combines multiple functional groups to exploit synergistic pharmacological effects.
Significance of Naphthyloxy-Substituted Thiophenes in Medicinal Chemistry
The naphthyloxy group—a naphthalene derivative linked via an oxygen atom—confers unique steric and electronic properties to thiophene scaffolds. In this compound, this substitution likely enhances π-π stacking with hydrophobic protein pockets while improving metabolic stability compared to smaller aryloxy groups. For example, in duloxetine, the naphthyloxy-thiophene motif contributes to selective binding at serotonin and norepinephrine transporters, demonstrating nanomolar affinity. Similarly, the title compound’s naphthyloxy group may facilitate interactions with kinase domains or microbial enzymes, as seen in related antimicrobial thiophenes.
Structural studies of naphthyloxy-thiophenes reveal that the naphthalene system’s planar geometry complements the thiophene ring’s aromaticity, creating a rigid framework that minimizes entropic penalties during target binding. This rigidity is further stabilized by intramolecular hydrogen bonding between the amino group and adjacent carbonyl or cyano substituents, as observed in crystallographic analyses of analogous compounds. Such features underscore the naphthyloxy group’s role in optimizing pharmacokinetic and pharmacodynamic profiles.
Thiophenes as Privileged Pharmacophores in Drug Discovery
Thiophene ranks as the fourth most prevalent heterocycle in U.S. FDA-approved drugs, with 26 therapeutics incorporating this scaffold as of 2024. Its “privileged” status stems from its balanced electronic properties: the sulfur atom’s lone pairs enable dipole interactions, while the aromatic system supports hydrophobic contacts. In this compound, the cyano group at position 3 enhances electrophilicity, potentially facilitating covalent binding to cysteine residues in target proteins. Meanwhile, the benzoyl moiety at position 5 introduces a ketone functionality that may participate in hydrogen bonding or serve as a metabolic handle for prodrug activation.
Recent computational studies highlight thiophene’s versatility in fragment-based drug design. For instance, molecular docking of analogous compounds reveals favorable binding to bacterial dihydrofolate reductase and fungal lanosterol demethylase, aligning with observed antimicrobial activity. Additionally, thiophene’s compatibility with bioisosteric replacement—such as substituting furan or pyrrole—allows fine-tuning of solubility and bioavailability without sacrificing potency. These attributes make the title compound a promising candidate for further optimization in antibacterial or anticancer drug development.
Current Research Landscape and Significance
Contemporary research on this compound focuses on its synthesis, biological evaluation, and computational modeling. A 2021 study demonstrated the antimicrobial potential of structurally related thiophenes, with pyrazoline derivatives exhibiting minimum inhibitory concentrations (MICs) of 23.8–24.8 µg/mL against Aspergillus fumigatus and Syncephalastrum racemosum. Similarly, hybrid thiophene-pyrazole compounds showed enhanced antifungal activity compared to amphotericin B, underscoring the scaffold’s applicability in addressing drug-resistant pathogens.
Synthetic methodologies have also advanced, with one-pot multicomponent reactions enabling efficient introduction of benzoyl and naphthyloxy groups. For example, Claisen-Schmidt condensations between 3-acetylthiophenes and aromatic aldehydes yield chalcone intermediates, which are subsequently cyclized with hydrazines to form pyrazoline-thiophene hybrids. These routes improve yield and purity compared to traditional stepwise approaches, as evidenced by the title compound’s reported purity of >90%.
Computational tools like Molinspiration and Osiris software aid in predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, with most derivatives complying with Lipinski’s rule of five. Molecular dynamics simulations further suggest that the naphthyloxy group’s hydrophobic surface area correlates with prolonged target residence times, a critical factor for in vivo efficacy. As antibiotic resistance escalates, such integrated experimental and computational approaches position this compound as a scaffold of enduring relevance in medicinal chemistry.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-naphthalen-2-yloxythiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c23-13-18-19(24)21(20(25)15-7-2-1-3-8-15)27-22(18)26-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFOAHBPBFQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)OC3=CC4=CC=CC=C4C=C3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-(2-naphthyloxy)-3-thiophenecarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the naphthyloxy group: This could be done through nucleophilic substitution reactions.
Amination and nitrile formation: These steps might involve the use of amines and cyanide sources under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or thiophene moieties.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the thiophene-carbonitrile scaffold but differ in substituents, influencing their physicochemical and biological behaviors:
Key Observations :
- Sulfanyl-linked substituents (e.g., in ) may enhance lipophilicity and alter redox properties.
Physical and Crystallographic Properties
Key Observations :
- The target compound’s bulky 2-naphthyloxy group may hinder crystallization into multiple polymorphs, unlike ROY, where nitro and amino groups enable conformational flexibility ().
- Higher melting points (e.g., 267°C in ) correlate with hydrogen-bonding groups (e.g., anilino), whereas the target’s ether-linked substituent may lower thermal stability.
Biological Activity
4-Amino-5-benzoyl-2-(2-naphthyloxy)-3-thiophenecarbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight: 290.38 g/mol
- Chemical Class: Thiophene derivatives
- Functional Groups: Amino, carbonitrile, benzoyl, and naphthyloxy groups
This compound has been identified as a tubulin polymerization inhibitor . This mechanism is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the metaphase stage, ultimately inducing apoptosis in rapidly dividing cancer cells .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties across various cancer cell lines. Notably:
- Breast Cancer: In vitro studies indicate that the compound effectively inhibits the proliferation of MCF-7 breast cancer cells.
- Lung Cancer: The compound has demonstrated cytotoxic effects against A549 lung cancer cells, with IC50 values indicating potent activity .
Case Studies and Research Findings
- In Vitro Studies:
- Animal Models:
- Mechanistic Studies:
Summary of Biological Activities
Q & A
Basic Research Question
- HPLC : Use C18 columns with acetonitrile/water gradients; target >98% purity.
- Melting Point Analysis : Compare observed values with literature (e.g., mp 121°C for brominated analogs ).
- Elemental Analysis : Acceptable C, H, N ranges within ±0.4% of theoretical values.
For trace impurities, employ preparative TLC or recrystallization (e.g., ethanol/water mixtures) .
What computational tools are recommended for predicting physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
